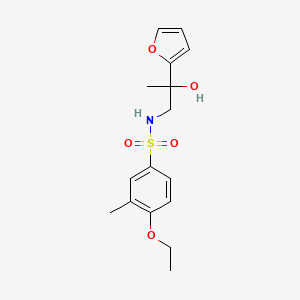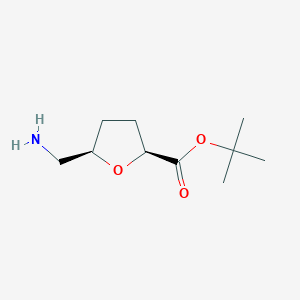
Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of tert-butyl (Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate)-5-(aminomethyl)oxolane-2-carboxylate is not fully understood. However, it is believed to act as an inhibitor of enzymes by binding to the active site of the enzyme and preventing its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tert-butyl (Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate)-5-(aminomethyl)oxolane-2-carboxylate have not been extensively studied. However, it is known to have low toxicity and is not expected to have any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using tert-butyl (Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate)-5-(aminomethyl)oxolane-2-carboxylate in lab experiments is its ease of synthesis. It can be synthesized using commercially available starting materials and standard laboratory equipment. Another advantage is its versatility, as it can be used in various fields, including medicinal chemistry, organic synthesis, and materials science. However, one of the limitations of using this compound is its relatively low potency as an enzyme inhibitor, which may limit its usefulness in certain applications.
Zukünftige Richtungen
There are several future directions for research on tert-butyl (Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate)-5-(aminomethyl)oxolane-2-carboxylate. One direction is to investigate its potential as an inhibitor of other enzymes, particularly those involved in the replication of viruses. Another direction is to explore its potential applications in the synthesis of new compounds with pharmaceutical or materials science applications. Finally, further research is needed to fully understand its mechanism of action and its biochemical and physiological effects.
Synthesemethoden
Tert-butyl (Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate)-5-(aminomethyl)oxolane-2-carboxylate can be synthesized through a four-step process, starting from commercially available starting materials. The first step involves the protection of oxolane-2-carboxylic acid with tert-butyl dimethylsilyl chloride. The second step involves the reduction of the protected oxolane-2-carboxylic acid with lithium aluminum hydride to obtain the corresponding alcohol. The third step involves the reaction of the alcohol with formaldehyde and ammonium chloride to form the protected amino alcohol. The final step involves the deprotection of the tert-butyl group using trifluoroacetic acid to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate)-5-(aminomethyl)oxolane-2-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been investigated as a potential inhibitor of various enzymes, including HIV-1 integrase, which is a key enzyme in the replication of the HIV virus. In organic synthesis, this compound has been used as a chiral building block for the synthesis of various compounds. In materials science, this compound has been studied for its potential applications in the synthesis of metal-organic frameworks.
Eigenschaften
IUPAC Name |
tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)8-5-4-7(6-11)13-8/h7-8H,4-6,11H2,1-3H3/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHHZLVEHNXCQU-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(O1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC[C@@H](O1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(2-[(Tert-butoxycarbonyl)amino]ethyl)phenyl)boronic acid](/img/structure/B2586355.png)
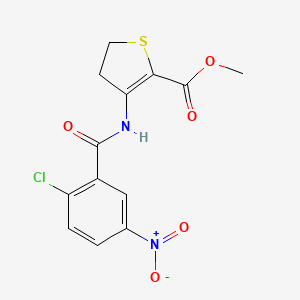


![1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2586365.png)
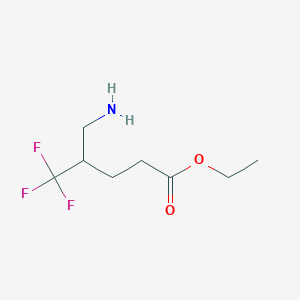
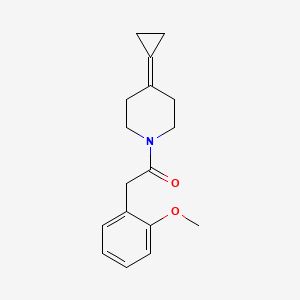
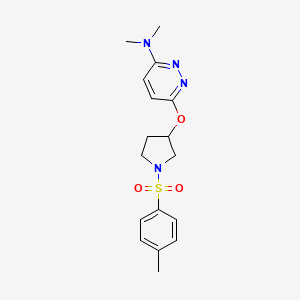
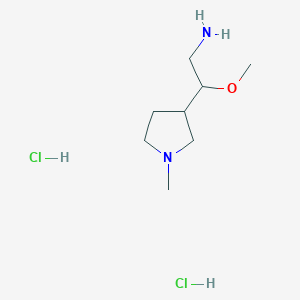

![N-(3-methylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2586373.png)

